Product packaging for Ethyl 5-phenylpiperidine-3-carboxylate(Cat. No.:CAS No. 1193238-00-4)

Ethyl 5-phenylpiperidine-3-carboxylate

Cat. No.: B2844198
CAS No.: 1193238-00-4
M. Wt: 233.311
InChI Key: JRNCDZFPELCBHR-UHFFFAOYSA-N
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Description

Context within Piperidine (B6355638) Chemistry

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. It is a prevalent structural motif found in numerous natural products, particularly alkaloids, and is a cornerstone in the design of synthetic pharmaceuticals. lifechemicals.comresearchgate.net The versatility of the piperidine scaffold lies in its three-dimensional structure, which allows for the precise spatial orientation of substituents, influencing their interaction with biological targets. lifechemicals.com The nitrogen atom in the piperidine ring can be readily functionalized, further expanding the chemical space accessible for drug discovery and development.

Piperidine derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as analgesic, antihistaminic, antipsychotic, and anti-inflammatory effects. lifechemicals.comresearchgate.net The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is a critical factor in its biological activity, as it allows the molecule to adapt to the binding sites of various enzymes and receptors. The introduction of substituents, such as phenyl and carboxylate groups, significantly modifies the physicochemical properties and pharmacological profile of the parent piperidine molecule.

Overview of Research Directions for Phenylpiperidine Carboxylates

Research into phenylpiperidine carboxylates is largely driven by their potential as therapeutic agents. The combination of a phenyl group and a carboxylate moiety on the piperidine framework gives rise to a diverse range of pharmacological activities. A significant area of investigation for this class of compounds has been in the field of central nervous system (CNS) disorders. wikipedia.orgpainphysicianjournal.com

Derivatives of 4-phenylpiperidine, for instance, have been extensively studied for their opioid analgesic properties. wikipedia.orgpainphysicianjournal.comnih.gov The position of the phenyl and carboxylate groups on the piperidine ring is crucial in determining the compound's activity and selectivity for different opioid receptors. painphysicianjournal.com For example, the well-known opioid analgesic, pethidine (meperidine), is an ethyl 4-phenylpiperidine-4-carboxylate derivative. wikipedia.org

Beyond analgesia, research has explored the potential of phenylpiperidine carboxylates as monoamine reuptake inhibitors for the treatment of depression and other mood disorders. wikipedia.org The stereochemistry of these molecules plays a pivotal role in their biological activity, with different enantiomers often exhibiting distinct pharmacological profiles. The synthesis of enantiomerically pure phenylpiperidine carboxylates is, therefore, a key focus in contemporary medicinal chemistry research.

Furthermore, the carboxylic acid or ester functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. ontosight.ai Investigations into novel synthetic methodologies that allow for the efficient and stereoselective construction of substituted piperidine rings are ongoing and essential for advancing the study of compounds like Ethyl 5-phenylpiperidine-3-carboxylate. nih.govmdpi.com The exploration of their biological activities continues to be an active area of research, with potential applications in neurodegenerative diseases and inflammation. ajchem-a.comontosight.ai

Table of Chemical Structures and Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₄H₁₉NO₂233.31Piperidine ring, 5-phenyl substituent, 3-ethyl carboxylate substituent
Pethidine (Meperidine)C₁₅H₂₁NO₂247.33Piperidine ring, 4-phenyl substituent, 4-ethyl carboxylate substituent, N-methyl group
1-Phenylpiperidine-4-carboxylic acidC₁₂H₁₅NO₂205.25Piperidine ring, 1-phenyl substituent, 4-carboxylic acid substituent

Table of Research Focus for Phenylpiperidine Derivatives

Research AreaKey Biological TargetsPotential Therapeutic Applications
AnalgesiaOpioid receptors (μ, δ, κ)Acute and chronic pain management painphysicianjournal.com
CNS DisordersMonoamine transporters (SERT, DAT, NET)Depression, anxiety, Parkinson's disease wikipedia.org
AntipsychoticDopamine (B1211576) D₂ receptorsSchizophrenia
Anti-inflammatoryVarious enzymes and receptors involved in inflammationInflammatory conditions

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B2844198 Ethyl 5-phenylpiperidine-3-carboxylate CAS No. 1193238-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-phenylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNCDZFPELCBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of Ethyl 5 Phenylpiperidine 3 Carboxylate

Mechanistic Investigations of Functional Group Transformations

The three primary functional groups of the molecule—the ester, the secondary amine within the piperidine (B6355638) ring, and the aromatic phenyl ring—serve as the main centers of reactivity.

The ethyl ester group of Ethyl 5-phenylpiperidine-3-carboxylate can be readily transformed into other functional groups through hydrolysis and transesterification.

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 5-phenylpiperidine-3-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. A final proton transfer results in the carboxylate salt, which is then protonated in an acidic workup step to yield the carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process that requires a strong acid catalyst (e.g., H₂SO₄) and the presence of excess water. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. Subsequent proton transfers and elimination of ethanol (B145695) yield the carboxylic acid. Because the reaction is reversible, it must be driven to completion by using a large excess of water.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound. The mechanism is analogous to acid-catalyzed hydrolysis, with the new alcohol acting as the nucleophile instead of water.

The secondary amine in the piperidine ring is a key site of reactivity due to the nucleophilicity of the nitrogen lone pair. This allows for a wide range of N-alkylation and N-acylation reactions to produce N-substituted derivatives. mdpi.comgoogle.com

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, typically through a nucleophilic substitution (Sɴ2) mechanism. The piperidine nitrogen acts as the nucleophile, attacking an electrophilic alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) or another suitable alkylating agent. google.com The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

N-Acylation: This reaction introduces an acyl group to the piperidine nitrogen, forming an amide. It is commonly performed using acyl chlorides or acid anhydrides as the acylating agents. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the highly electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). researchgate.net This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acidic byproduct. mdpi.com

Table 1: Examples of N-Acylation and N-Alkylation Reactions on Piperidine Scaffolds

Reaction Type Reagent Base Solvent Product Type
N-Acylation Cinnamoyl chloride Triethylamine Dichloromethane N-cinnamoylpiperidine derivative
N-Acylation Ferulic acid / DCC DMAP Dichloromethane N-feruloylpiperidine derivative
N-Alkylation Benzyl Bromide K₂CO₃ Acetonitrile N-benzylpiperidine derivative

Note: This table is representative of reactions performed on similar piperidine carboxylate scaffolds, illustrating common reagents and conditions. DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The piperidinyl group attached to the ring influences both the rate of reaction and the position of substitution (regioselectivity).

The piperidinyl substituent is an alkyl group, which is generally considered an activating group due to its electron-donating inductive effect. Activating groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org

However, the reactivity is highly dependent on the reaction conditions. The nitrogen atom of the piperidine ring is basic and will be protonated under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation). The resulting positively charged piperidinium (B107235) group becomes a powerful electron-withdrawing group via the inductive effect. This strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.com Therefore, controlling the reaction conditions is critical to achieving a desired substitution pattern on the phenyl ring.

Reduction Reactions and Pathways

The primary site for reduction on this compound is the ester functional group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. masterorganicchemistry.comorganic-chemistry.org

The reduction of the ester proceeds via a two-step mechanism. libretexts.org

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination and Second Hydride Addition: This intermediate collapses, eliminating an ethoxide-aluminum complex to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding a primary alcohol upon aqueous workup.

The final product of the complete reduction of this compound with LiAlH₄ is (5-phenylpiperidin-3-yl)methanol. libretexts.orgnih.gov

Substitution Reactions (Nucleophilic and Electrophilic)

The structure of this compound allows for both nucleophilic and electrophilic substitution reactions at different sites.

Nucleophilic Substitution: The most prominent nucleophilic site is the secondary amine nitrogen. As detailed in Section 3.1.2, this nitrogen readily participates in Sɴ2 reactions with alkyl halides and related electrophiles, leading to N-substituted products. google.com The molecule itself acts as the nucleophile in these transformations.

Electrophilic Substitution: The phenyl ring is the site for electrophilic substitution. As discussed in Section 3.1.3, the piperidinyl substituent's directing effect is pH-dependent. libretexts.org Under neutral or basic conditions, it directs electrophiles to the ortho and para positions. Under strong acidic conditions, the protonated piperidinium group directs incoming electrophiles to the meta position and slows the reaction rate significantly. youtube.com

Oxidation Reactions

Specific studies on the oxidation of this compound are not extensively documented in the literature. However, predictions can be made based on the functional groups present.

Oxidation of the Piperidine Ring: The secondary amine is a potential site for oxidation. Mild oxidizing agents could potentially convert it to a hydroxylamine (B1172632) or a stable nitroxyl (B88944) radical. Stronger oxidizing agents could lead to ring cleavage or the formation of imines or enamines, depending on the reaction conditions.

Oxidation of the Benzylic Position: The C-H bonds on the piperidine ring at the position adjacent to the phenyl group (the benzylic position) are activated towards oxidation. Under certain conditions, using reagents like potassium permanganate (B83412) or chromic acid, these positions could potentially be oxidized to introduce a carbonyl group, though such harsh conditions might also affect other parts of the molecule.

These potential pathways are based on general principles of organic reactivity, and their viability would need to be confirmed through experimental investigation.

Rearrangement Reactions

Comprehensive searches of available scientific literature did not yield specific studies or detailed findings regarding the rearrangement reactions of this compound. While the field of organic chemistry extensively covers various rearrangement reactions, and the reactivity of piperidine derivatives is a subject of ongoing research, specific experimental data or theoretical studies on the rearrangement of this particular compound are not documented in the provided resources. General principles of rearrangement reactions, such as the Wagner-Meerwein, Beckmann, or Hofmann rearrangements, could theoretically be applied to derivatives of this compound, but no such transformations have been reported.

Further research would be necessary to explore and characterize the potential rearrangement pathways of this compound, including the reaction conditions, catalysts, and resulting products. Such studies would contribute to a more complete understanding of the chemical reactivity of this specific heterocyclic compound.

Structure Activity Relationships Sar in Phenylpiperidine Carboxylates

Conformational Analysis and its Influence on Chemical Interactions

The three-dimensional shape, or conformation, of a molecule is pivotal in determining how it interacts with biological targets. For piperidine-containing compounds, the piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. biologyinsights.com In this conformation, substituents can occupy either an axial or an equatorial position. The preference for one position over the other is influenced by several factors, including steric hindrance and electronic effects. Generally, the equatorial conformation is more stable for larger substituents to avoid steric clashes. biologyinsights.com However, this preference can be altered by the presence of polar solvents or specific intramolecular interactions. biologyinsights.com

The flexibility of the piperidine ring allows it to adapt its shape to fit into the binding pocket of a receptor. biologyinsights.com The orientation of the phenyl and carboxylate groups relative to the piperidine ring is particularly important. For instance, in phenyl piperidine-1-carboxylate, the dihedral angle between the benzene (B151609) ring and the basal plane of the piperidine ring (in a chair conformation) has been determined to be 49.55 (8)°. nih.gov This specific spatial arrangement influences how the molecule presents its key pharmacophoric features to a biological target.

Quantum chemistry calculations using Density Functional Theory (DFT) have been employed to study the influence of the piperidine ring on the chemical stability and reactivity of related molecules like piperine (B192125). researchgate.net These studies have shown that the piperidine ring significantly impacts the steric and electronic properties of the molecule. researchgate.net For example, s-trans conformers of piperine have been found to be more stable than s-cis conformers. researchgate.net Such computational analyses provide valuable insights into the preferred conformations and electronic distributions that can be correlated with biological activity.

Impact of Substituent Variations on Piperidine Ring System

Modifications to the substituents on the piperidine ring can dramatically alter the biological activity of phenylpiperidine carboxylates. These changes can affect the molecule's affinity for its target, its selectivity over other targets, and its metabolic stability.

The nitrogen atom of the piperidine ring is a common site for chemical modification. The nature of the substituent at this position can significantly influence the compound's properties. Varying the N-alkyl substituent has been shown to have a significant impact on the regioselectivity of certain chemical reactions, although it may not always affect the endo:exo selectivity. acs.org For instance, N-benzyl, linear N-alkyl, N-methyl, α-branched N-alkyl, and N-aryl piperidines have all been shown to undergo clean conversion to their corresponding endo-cyclic iminium ions. acs.org

In the context of receptor binding, N-substitution plays a crucial role. For example, in a series of (S)-phenylpiperidines, those N-substituted with a propyl group were found to be highly active in vivo on the synthesis and turnover of dopamine (B1211576). nih.gov In another study on σ1 receptor ligands, 1-methylpiperidine (B42303) derivatives showed high affinity and selectivity, whereas piperidines with a proton, a tosyl group, or an ethyl group at the nitrogen exhibited considerably lower affinity. nih.gov This highlights the sensitivity of receptor interactions to the size, shape, and electronic nature of the N-substituent.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. researchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological profiles. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

The piperidine ring, when substituted, can contain one or more chiral centers, leading to the existence of different stereoisomers. The absolute configuration of these chiral centers can have a profound effect on the molecule's ability to bind to its target. For example, in a study of trimeperidine enantiomers, the absolute configuration was found to be directly related to their analgesic potency. acs.org

The relative orientation of substituents on the piperidine ring (cis/trans isomerism) is also crucial. For instance, in a series of rigid congeners of (S)-phenylpiperidines, the trans isomers displayed a pharmacological profile similar to the flexible parent compounds, while the corresponding cis isomers were inactive in vivo. nih.gov This demonstrates that the spatial relationship between key functional groups is essential for proper molecular recognition and subsequent biological response.

The positions of the phenyl and carboxylate groups on the piperidine ring are fundamental to the structure-activity relationship of this class of compounds. Changing the substitution pattern can lead to significant changes in biological activity.

For example, studies on coumarin (B35378) derivatives with 1,3- and 1,4-substituted piperidinyl compounds revealed that the position of substituents on the piperidine ring strongly influenced MAO-B inhibition activity, with 1,3-substituted compounds showing better activity. nih.gov In another example, the placement of an aromatic substituent with a high group dipole moment in the 3-position of (S)-phenylpiperidines (meta to the piperidine ring) resulted in high in vivo activity. nih.gov

Comparative Analysis with Analogous Piperidine Derivatives

To better understand the structure-activity relationships of Ethyl 5-phenylpiperidine-3-carboxylate, it is useful to compare it with analogous piperidine derivatives. Phenylpiperidines are a well-known class of compounds with a wide range of biological activities. nih.gov Fentanyl and its analogues, for example, are potent opioid analgesics that belong to the phenylpiperidine family. nih.govwikipedia.org The structure-activity relationships of these compounds have been extensively studied, revealing the importance of the N-acyl group and substitutions on the piperidine ring for their activity. wikipedia.org

In a series of 4-hydroxy-4-phenylpiperidines, modifications at the C-4 phenyl and N-1 positions were found to significantly affect their affinity and functional activity as nociceptin (B549756) receptor ligands. nih.gov Similarly, for N-piperidinyl indole-based ligands, substitution at the 2-position of the indole (B1671886) ring led to higher NOP binding affinities and full agonism compared to 3-substituted indoles which were partial agonists. nih.gov

Comparing piperidine with piperazine (B1678402) derivatives has also provided valuable insights. In one study, replacing a piperazine ring with a piperidine ring was identified as a key structural element for dual H3/σ1 receptor activity. nih.gov This change did not significantly affect the affinity for the H3 receptor but dramatically increased the affinity for the σ1 receptor. nih.gov

These comparative analyses underscore the subtle yet significant impact that structural modifications can have on the biological activity of piperidine derivatives. By examining the SAR of a wide range of related compounds, a more comprehensive understanding of the key determinants of activity for this compound can be achieved.

Interactive Data Table of Research Findings

Compound Class Modification Site Observed Effect on Activity Reference
(S)-PhenylpiperidinesN-substituentN-propyl group led to high in vivo activity on dopamine synthesis and turnover. nih.gov
σ1 Receptor LigandsPiperidine Nitrogen1-Methyl substitution resulted in high affinity and selectivity. nih.gov
TrimeperidineStereochemistryAbsolute configuration directly related to analgesic potency. acs.org
Rigid (S)-PhenylpiperidinesIsomerismtrans isomers were active, cis isomers were inactive in vivo. nih.gov
Coumarin-PiperidinesSubstituent Position1,3-substitution showed better MAO-B inhibition than 1,4-substitution. nih.gov
(S)-PhenylpiperidinesPhenyl SubstituentAromatic substituent with high group dipole moment at the 3-position led to high in vivo activity. nih.gov
H3/σ1 Receptor LigandsHeterocyclic CoreReplacement of piperazine with piperidine increased σ1 receptor affinity. nih.gov
N-Piperidinyl IndolesIndole Substitution2-substitution resulted in higher NOP binding affinity and full agonism compared to 3-substitution. nih.gov

Theoretical and Computational Chemistry of Ethyl 5 Phenylpiperidine 3 Carboxylate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For Ethyl 5-phenylpiperidine-3-carboxylate, these methods are crucial for exploring its potential as a ligand for various biological targets.

Molecular docking simulations are employed to investigate how this compound might interact with the active site of a protein or other macromolecular target. Software packages like Autodock are commonly used for this purpose. nih.gov The process involves preparing the 3D structure of the ligand and the target receptor, followed by a systematic search for the most stable binding poses.

The analysis of these poses reveals key chemical interactions that stabilize the ligand-target complex. These interactions can include:

Hydrogen Bonds: The ester group's carbonyl oxygen and the piperidine (B6355638) ring's nitrogen atom can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact with nonpolar residues in a binding pocket.

The strength of these interactions is quantified by a scoring function, which estimates the binding free energy (ΔG) and the inhibition constant (Ki). A lower binding energy indicates a more stable complex and higher affinity. nih.gov For instance, in studies of similar heterocyclic compounds, docking analyses have successfully predicted high affinity towards bacterial enzymes, sometimes exceeding that of reference antibiotics. nih.gov

Table 1: Illustrative Docking Simulation Results for this compound Against a Hypothetical Target
Binding PoseEstimated Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)Key Interacting ResiduesTypes of Interaction
1-8.50.58ASP-110, TYR-302Hydrogen Bond, π-π Stacking
2-7.91.45LEU-250, VAL-288Hydrophobic
3-7.25.60SER-112Hydrogen Bond

The flexibility of the piperidine ring and the rotatable bonds associated with the phenyl and ethyl carboxylate substituents mean that this compound can adopt numerous conformations. Understanding this conformational landscape is essential, as the biologically active conformation may not be the lowest energy state in isolation. nih.gov

Computational methods are used to explore the potential energy surface of the molecule and identify stable low-energy conformers. nih.gov Techniques such as molecular mechanics (MM) employ force fields to rapidly calculate the energy of different conformations. rsc.org More advanced methods, including stochastic searches or molecular dynamics (MD) simulations, can systematically sample the conformational space to generate a diverse ensemble of structures. nih.gov For complex flexible molecules, specialized algorithms like LowModeMD have been developed to efficiently explore conformational possibilities. nih.gov The analysis of these landscapes helps identify the range of shapes the molecule can adopt, which is critical for understanding its ability to fit into specific binding sites. rsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, often with basis sets like B3LYP/6-311G(d,p), to obtain optimized molecular geometry and electronic properties. materialsciencejournal.orgresearchgate.net

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.comnih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. materialsciencejournal.orgmdpi.com

Table 2: Quantum Chemical Parameters Derived from HOMO-LUMO Energies
ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; measures the ease of modifying the electron cloud.
Electronegativity (χ)χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Global Electrophilicity Index (ω)ω = (χ2) / (2η)Measures the ability of a species to accept electrons. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. wu.ac.th This method is fundamental in chemical design, as it allows for the prediction of the activity of novel, unsynthesized molecules. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions (e.g., on the phenyl ring, the piperidine nitrogen, or the ester group). For each compound, a set of molecular descriptors would be calculated. These can include:

Physicochemical properties: LogP (hydrophobicity), molecular weight, molar refractivity.

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Topological indices: Descriptors of molecular size, shape, and branching.

3D descriptors: Steric and electrostatic fields, as used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.commdpi.com

A mathematical model is then generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that relates the descriptors to the observed biological activity (e.g., IC50). nih.gov The resulting model, once validated, can be used to predict the activity of new derivatives and guide the design of more potent compounds. mdpi.com The contour maps generated from 3D-QSAR studies can visually indicate which regions of the molecule should be modified with specific properties (e.g., bulky, electropositive) to enhance activity. mdpi.com

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are invaluable for understanding the detailed mechanisms of chemical reactions, including those for the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction energy barriers.

DFT calculations are a primary tool for this purpose. chemrxiv.org For a given reaction, such as the acylation of a precursor molecule or the cyclization to form the piperidine ring, researchers can model the reactants, products, and potential transition state structures. mdpi.commdpi.com By calculating the energies of these species, the activation energy can be determined, providing insight into the reaction's feasibility and kinetics. Wavefunction analysis can further reveal how electronic structure changes along the reaction coordinate, for example, identifying which orbitals are primarily involved in bond breaking and formation. chemrxiv.org

More advanced approaches combine DFT with machine learning potentials and molecular dynamics to automate the construction of complex reaction networks, which is particularly useful for understanding degradation pathways or side reactions under specific environmental conditions. chemrxiv.org These simulations provide a microscopic view of the reaction, complementing experimental observations and enabling a more rational approach to optimizing reaction conditions.

Ethyl 5 Phenylpiperidine 3 Carboxylate As a Key Synthetic Intermediate

Applications in the Synthesis of Complex Organic Architectures

The piperidine (B6355638) ring is a privileged scaffold found in a vast number of alkaloids and biologically active compounds. nih.gov Ethyl 5-phenylpiperidine-3-carboxylate, possessing this core structure, is an ideal starting point for the synthesis of complex organic architectures, particularly in the realm of natural product synthesis. The total synthesis of intricate alkaloids often relies on the strategic assembly of polycyclic systems, and this intermediate provides a pre-formed, functionalized six-membered nitrogen heterocycle that can be elaborated upon.

The synthesis of complex alkaloids, such as certain monoterpenoid indole (B1671886) alkaloids or the Erythrina family, involves the construction of elaborate, multi-ring systems. rsc.orgnih.gov The journey to these complex targets often involves key steps like intramolecular cyclizations, rearrangements, and stereoselective additions. The functional handles on this compound are perfectly suited for these transformations. The secondary amine can be acylated or alkylated to introduce side chains that can participate in intramolecular reactions to form new rings. The ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, each opening up new avenues for molecular elaboration. google.com

For instance, the synthesis of spirocyclic systems, a common motif in natural products, can be approached using piperidine derivatives as the core. nih.gov The carbon framework of this compound can be manipulated through reactions at the positions alpha to the carbonyl group or via reactions involving the phenyl ring, leading to the formation of new carbocyclic or heterocyclic rings fused to the piperidine core. Diastereoselective reactions are crucial in building these complex architectures, and the existing stereochemistry of the piperidine intermediate can be used to control the stereochemical outcome of subsequent reactions, a critical aspect in the total synthesis of enantiomerically pure natural products. researchgate.net

Table 1: Potential Synthetic Transformations for Complex Architectures This table is interactive. Click on the headers to sort.

Transformation Reagent/Condition Resulting Functionality/Structure Relevance to Complex Synthesis
N-Alkylation/N-Arylation Alkyl/Aryl Halide, Base Tertiary Amine Introduction of side chains for intramolecular cyclizations.
Ester Hydrolysis LiOH, H₂O Carboxylic Acid Amide coupling, further functional group interconversion.
Ester Reduction LiAlH₄ Primary Alcohol Oxidation to aldehyde, ether formation.
Alpha-Functionalization LDA, Electrophile Substituted Piperidine Introduction of new stereocenters and functional groups.
Intramolecular Cyclization Acid or Base Catalysis Fused or Bridged Ring Systems Construction of polycyclic alkaloid cores. nih.gov

Role in the Preparation of Advanced Heterocyclic Systems

Beyond serving as a precursor to carbocyclic and polycyclic natural products, this compound is instrumental in the synthesis of advanced heterocyclic systems. These systems often feature the piperidine ring fused or linked to other heterocyclic moieties, leading to compounds with unique three-dimensional shapes and biological activities.

One key application is in the synthesis of fused heterocyclic systems, where another ring is built onto the piperidine framework. researchgate.net This can be achieved through a variety of cyclization strategies. For example, the secondary amine and the ester functionality can be utilized in a concerted fashion to construct a new ring. The amine can be reacted with a bifunctional reagent, followed by an intramolecular cyclization that involves the ester or a derivative thereof. This approach can lead to the formation of pyridopyrimidines, pyrazolopyridines, or other fused systems that are of interest in medicinal chemistry. researchgate.net

Another important class of advanced heterocyclic systems is spirocycles, where two rings share a single atom. This compound can serve as a precursor to spiro-heterocycles by leveraging the reactivity of the carbons within the piperidine ring. nih.govnih.gov For example, functionalization at the C-4 position could be followed by a ring-closing reaction to generate a spirocyclic system. The synthesis of spiro-isoquinolino piperidines, for instance, showcases the utility of piperidine scaffolds in creating complex, three-dimensional molecules with potential therapeutic applications. nih.gov Multicomponent reactions (MCRs) also provide a powerful tool for rapidly assembling complex heterocyclic structures from simple starting materials, and functionalized piperidines are excellent substrates for such reactions. mdpi.comnih.govmdpi.com

Table 2: Examples of Advanced Heterocyclic Systems Synthesized from Piperidine Intermediates This table is interactive. Click on the headers to sort.

Heterocyclic System Synthetic Strategy Key Intermediate Feature Utilized Reference
Fused Pyridofuro Compounds Intramolecular Thorpe-Ziegler Cyclization Nitrile and Alkoxy Groups researchgate.net
Spiro-Isoquinolino Piperidines Multi-step sequence involving cyclization Piperidine as a scaffold nih.gov
Thieno[2,3-b]pyridines Gewald Reaction Amine and Activated Methylene (B1212753) mdpi.com
Polycyclic Pyrrolo[3,4-c]pyrroles [3+2] Cycloaddition In-situ generated N-ylides semanticscholar.org

Contribution to Scaffold Diversification and Chemical Library Generation

In modern drug discovery, there is a significant emphasis on exploring vast regions of chemical space to identify novel bioactive molecules. Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material. nih.govmdpi.comresearchgate.net this compound is an exemplary starting scaffold for DOS due to its inherent structural complexity and multiple points for diversification.

The concept of scaffold diversification involves taking a core molecular structure and systematically modifying it to create a library of related but distinct scaffolds. chemrxiv.org The piperidine ring of this compound serves as an excellent starting scaffold. The secondary amine can be functionalized with a wide variety of substituents using techniques like reductive amination or acylation. The ester group can be converted into a diverse array of amides by reacting it with a library of amines. google.com Furthermore, the phenyl ring can be modified through electrophilic aromatic substitution, and the piperidine ring itself can undergo various chemical transformations.

This multi-directional reactivity allows for the generation of large chemical libraries where diversity is introduced at several positions simultaneously. nih.gov Combinatorial chemistry approaches, often performed on solid-phase supports, can be employed to rapidly synthesize thousands of unique compounds based on the this compound scaffold. nih.gov These libraries can then be screened against various biological targets to identify hit compounds for further development. The three-dimensional nature of the piperidine scaffold is particularly advantageous, as it allows for the creation of libraries with greater structural complexity and spatial diversity compared to flat, aromatic scaffolds, a feature that is increasingly recognized as important for successful drug discovery. nih.govresearchgate.net

Spectroscopic and Crystallographic Characterization of Ethyl 5 Phenylpiperidine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 5-phenylpiperidine-3-carboxylate is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the piperidine (B6355638) ring, and the phenyl group. The presence of cis and trans isomers, arising from the relative stereochemistry of the substituents at positions 3 and 5 of the piperidine ring, would likely result in two sets of signals or broadened signals.

Ethyl Group: A quartet around 4.1-4.2 ppm is anticipated for the methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen, coupled to the methyl protons. The methyl protons (-CH₃) would appear as a triplet around 1.2-1.3 ppm.

Phenyl Group: The five aromatic protons are expected to produce signals in the range of 7.2-7.4 ppm. The multiplicity of these signals would depend on the specific electronic environment and coupling between them.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Ethyl Group: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The methylene carbon (-CH₂-) of the ethyl group would likely appear around 60-61 ppm, and the methyl carbon (-CH₃) at approximately 14 ppm.

Phenyl Group: The carbon atoms of the phenyl ring would resonate in the aromatic region, typically between 125 and 145 ppm. The carbon atom attached to the piperidine ring (ipso-carbon) would have a distinct chemical shift compared to the other aromatic carbons.

Piperidine Ring: The carbon atoms of the piperidine ring are expected to have chemical shifts in the range of 25-60 ppm. The specific shifts for C2, C3, C4, C5, and C6 would be influenced by the positions of the phenyl and ethyl carboxylate substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethyl (-OCH₂CH₃)~1.2-1.3Triplet
Ethyl (-OCH₂CH₃)~4.1-4.2Quartet
Piperidine Ring~1.5-3.5Multiplets
Phenyl Ring~7.2-7.4Multiplets
Amine (N-H)VariableBroad Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Ethyl (-OCH₂CH₃)~14
Piperidine Ring~25-60
Ethyl (-OCH₂CH₃)~60-61
Phenyl Ring~125-145
Ester Carbonyl (C=O)~170-175

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, which can aid in structural confirmation.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₁₉NO₂), which is 233.31 g/mol .

Common fragmentation pathways for similar ester-containing piperidine structures often involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment ion at [M-45]⁺. Another likely fragmentation would be the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃), resulting in a fragment at [M-73]⁺. Cleavage of the piperidine ring and fragmentation of the phenyl group could also produce characteristic ions. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy.

Interactive Data Table: Predicted Mass Spectrometry Fragments

FragmentPredicted m/zDescription
[M]⁺233Molecular Ion
[M-45]⁺188Loss of ethoxy group
[M-73]⁺160Loss of ethoxycarbonyl group

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethyl groups would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1730-1750 cm⁻¹.

C=C Stretches: Aromatic C=C bond stretching vibrations would likely produce one or more moderate bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected in the region of 1150-1250 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the piperidine ring would likely appear in the 1000-1250 cm⁻¹ range.

Interactive Data Table: Predicted Infrared Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300-3500Moderate
C-H Stretch (Aromatic)>3000Moderate
C-H Stretch (Aliphatic)<3000Strong
C=O Stretch (Ester)1730-1750Strong
C=C Stretch (Aromatic)1450-1600Moderate
C-O Stretch (Ester)1150-1250Strong
C-N Stretch (Amine)1000-1250Moderate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should single crystals of this compound be obtained, this method could provide definitive structural information.

A crystallographic study would confirm the connectivity of the atoms and provide detailed information on bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously determine the stereochemistry at the C3 and C5 positions, confirming whether the substituents are in a cis or trans relationship.

Interactive Data Table: Predicted Crystallographic Parameters

ParameterPredicted Information
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
ConformationPiperidine ring in a chair conformation
StereochemistryDetermination of cis/trans isomerism
Intermolecular InteractionsPotential for N-H···O hydrogen bonding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-phenylpiperidine-3-carboxylate, and how can their efficiency be validated experimentally?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or catalytic hydrogenation. For example, piperidine derivatives are often synthesized via condensation reactions followed by esterification. Efficiency can be validated using techniques like HPLC (to monitor reaction progress) and NMR spectroscopy (to confirm structural integrity). Comparative analysis of yields under varying conditions (e.g., temperature, catalyst loading) is critical. For instance, highlights the use of PubChem-derived protocols for analogous esters, which can be adapted .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming the piperidine ring conformation, ester group placement, and phenyl substituent orientation.
  • LC-MS : Validates molecular weight and purity.
  • X-ray crystallography (if crystalline): Provides unambiguous structural confirmation, as seen in for related benzimidazole derivatives .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

Q. How does solvent polarity affect the solubility and purification of this compound?

  • Methodological Answer : Solubility screening in solvents like ethanol, dichloromethane, and hexane is recommended. Polar aprotic solvents (e.g., DMF) may enhance solubility during reactions, while recrystallization in non-polar solvents improves purity. lists boiling points and densities for analogous esters, aiding solvent selection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or modify the piperidine nitrogen.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or receptors using in vitro binding assays. demonstrates this approach for pyrazole analogs .
  • Computational Modeling : Use docking studies (e.g., AutoDock) to predict binding affinities.

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, precise stoichiometry).
  • Byproduct Analysis : Employ GC-MS or HPLC-MS to identify impurities.
  • Mechanistic Studies : Use isotopic labeling (e.g., 13^{13}C) to trace reaction pathways. emphasizes critical evaluation of experimental design flaws and systematic errors .

Q. How can computational chemistry predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME or pkCSM estimate absorption, distribution, and metabolic stability.
  • LogP Calculation : Predict lipophilicity using software (e.g., ChemAxon).
  • Metabolic Sites : Identify potential oxidation sites via CYP450 enzyme modeling.

Q. What experimental and theoretical approaches validate the stereochemical configuration of this compound?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • VCD Spectroscopy : Compares experimental and computed vibrational circular dichroism spectra.
  • X-ray Diffraction : Resolves absolute configuration, as demonstrated in for structurally complex esters .

Key Considerations

  • Safety : Follow protocols in for handling hazardous intermediates (e.g., halogenated reagents) .
  • Data Validation : Cross-reference experimental results with computational predictions to address discrepancies (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.